2-Ethyl-5-indanacetic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
57144-92-0 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-(2-ethyl-2,3-dihydro-1H-inden-5-yl)acetic acid |
InChI |
InChI=1S/C13H16O2/c1-2-9-5-11-4-3-10(8-13(14)15)7-12(11)6-9/h3-4,7,9H,2,5-6,8H2,1H3,(H,14,15) |
InChI Key |
MMTOBOVIEKOZHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2=C(C1)C=C(C=C2)CC(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of 2 Ethyl 5 Indanacetic Acid
Established Synthetic Routes for Indanacetic Acid Scaffolds
The construction of the indanacetic acid core relies on established and innovative organic synthesis techniques. These methods range from classical reactions to modern stereoselective strategies, providing access to a variety of structural analogs.
Classical methods remain fundamental in the synthesis of the indanacetic acid scaffold. The Reformatsky and Clemmensen reactions are notable for their utility in forming key carbon-carbon bonds and modifying carbonyl functionalities, respectively.
The Reformatsky Reaction facilitates the synthesis of β-hydroxy esters by reacting an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of metallic zinc. wikipedia.orgiitk.ac.in The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is less reactive than Grignard reagents, preventing self-condensation of the ester. wikipedia.org This reaction is particularly useful for building the acetic acid side chain onto a pre-existing indanone core. The general mechanism involves the oxidative addition of zinc into the carbon-halogen bond of the α-halo ester, followed by nucleophilic addition to the carbonyl group. wikipedia.orgtheaic.org
The Clemmensen Reduction is a chemical reaction used to reduce aldehydes or ketones to alkanes using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. wikipedia.organnamalaiuniversity.ac.inmedium.com This method is highly effective for reducing aryl-alkyl ketones, such as those formed during a Friedel-Crafts acylation, which is a common strategy for introducing side chains to an aromatic ring. wikipedia.organnamalaiuniversity.ac.in The two-step sequence of Friedel-Crafts acylation followed by a Clemmensen reduction represents a classical approach for the primary alkylation of aromatic systems. wikipedia.org The reaction must be conducted on substrates that can tolerate strongly acidic conditions. wikipedia.orgmedium.com While the precise mechanism remains a subject of study, it is understood to occur on the surface of the zinc and may involve organozinc intermediates or zinc carbenoids. wikipedia.orgmedium.comsapub.org
Table 1: Comparison of Classical Synthesis Reactions
| Feature | Reformatsky Reaction | Clemmensen Reduction |
|---|---|---|
| Reaction Type | Carbon-carbon bond formation | Carbonyl to methylene (B1212753) reduction |
| Key Reagents | α-halo ester, carbonyl compound, zinc | Zinc amalgam (Zn(Hg)), conc. HCl |
| Primary Product | β-hydroxy ester | Alkane |
| Key Intermediate | Organozinc enolate | Zinc carbenoid (proposed) |
| Conditions | Ethereal solvents (THF, Et₂O) | Strongly acidic (conc. HCl), heat |
| Substrate Scope | Aldehydes, ketones, imines, nitriles wikipedia.org | Acid-stable aldehydes and ketones, especially aryl-alkyl ketones annamalaiuniversity.ac.in |
Enantioselective synthesis, or asymmetric synthesis, is a critical area of modern chemistry focused on producing specific stereoisomers of a chiral molecule. wikipedia.org Since different enantiomers of a compound can exhibit distinct biological activities, controlling the stereochemistry during the synthesis of substituted indanacetic acids is highly important. wikipedia.org
Achieving enantiomeric control in the synthesis of molecules like 2-ethyl-5-indanacetic acid, which contains a chiral center at the C2 position of the indan (B1671822) ring, can be accomplished through several primary strategies:
Enantioselective Catalysis: This approach uses a chiral catalyst to influence the stereochemical outcome of a reaction, favoring the formation of one enantiomer over the other. The catalyst creates a chiral environment that lowers the activation energy for the pathway leading to the desired product.
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate molecule to direct the stereoselectivity of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure natural products, such as amino acids or sugars, as starting materials. The inherent chirality of the starting material is transferred through the synthetic sequence to the final product.
For the indanacetic acid scaffold, stereoselectivity could be introduced during a key ring-forming step or during the introduction of the substituents. For instance, an asymmetric hydrogenation or a chiral Lewis acid-catalyzed cycloaddition could establish the desired stereochemistry at the C2 position.
The formation of the five-membered ring of the indan core can be achieved through several intramolecular cyclization strategies. One of the most common and effective methods is the intramolecular Friedel-Crafts reaction . This can proceed via two main pathways:
Friedel-Crafts Alkylation: An aromatic ring bearing a side chain with a suitable leaving group (e.g., a halide or tosylate) can cyclize in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the fused aliphatic ring.
Friedel-Crafts Acylation: A precursor molecule containing an aromatic ring and a carboxylic acid or acyl chloride group separated by an appropriate linker can undergo intramolecular acylation to form an indanone. The resulting ketone can then be further modified, for example, by a Clemmensen reduction to remove the carbonyl group if desired. annamalaiuniversity.ac.in
Other named ring-forming reactions can also be adapted for the synthesis of indan and related heterocyclic systems. wikipedia.org
Table 2: Selected Ring-Forming Reactions for Indan Core Synthesis
| Reaction Name | Description | Typical Reagents |
|---|---|---|
| Intramolecular Friedel-Crafts Acylation | An acyl group on a side chain attacks the aromatic ring to form a cyclic ketone (indanone). | Lewis Acid (e.g., AlCl₃, FeCl₃), Polyphosphoric Acid (PPA) |
| Intramolecular Friedel-Crafts Alkylation | An alkyl group on a side chain with a leaving group attacks the aromatic ring. | Lewis Acid (e.g., AlCl₃) |
| Nazarov Cyclization | An acid-catalyzed 4π-electrocyclic reaction of a divinyl ketone to form a cyclopentenone. | Protic or Lewis Acids |
| Ring-Closing Metathesis (RCM) | Formation of a cyclic olefin from a diene using a transition metal catalyst. | Grubbs' or Schrock catalyst |
Targeted Derivatization and Structural Modifications of this compound
Once the this compound scaffold is synthesized, its chemical properties can be fine-tuned through targeted derivatization at its functional groups or on the indan ring system.
The carboxylic acid and ethyl groups are primary sites for structural modification to produce a library of related compounds.
The carboxylic acid moiety is a versatile functional group that can be converted into a variety of other functionalities:
Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or with an alkyl halide under basic conditions yields the corresponding ester. Esters are often used to improve solubility or modify the pharmacokinetic profile of a parent acid.
Amidation: The carboxylic acid can be coupled with a primary or secondary amine to form an amide. This transformation typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxyl group.
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).
Modifications at the ethyl group are generally less straightforward due to the relative inertness of the alkyl chain. However, reactions targeting the benzylic position (the carbon atom attached to the aromatic ring) are possible under specific conditions, such as free-radical halogenation, although selectivity can be an issue.
The chemical reactivity of the aromatic portion of the indan ring is governed by the directing effects of its existing substituents—in this case, the fused aliphatic ring and the acetic acid side chain. For electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation), these groups influence both the rate of reaction and the position of the incoming electrophile.
Table 3: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution
| Substituent Type | Examples | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| Activating Groups | -R (Alkyl), -OR (Alkoxy), -OH, -NH₂ | Activating | ortho, para-directing |
| Deactivating Groups (Halogens) | -F, -Cl, -Br, -I | Deactivating | ortho, para-directing |
| Deactivating Groups | -NO₂, -SO₃H, -CN, -C(O)R | Deactivating | meta-directing |
Exploration of Indan-1-Carboxylic, Indan-1-Propionic, and Indan-1-Butyric Acid Analogues
The synthesis of analogues of this compound with modified alkyl carboxylic acid side chains at the 1-position of the indan ring system is a key strategy for exploring structure-activity relationships. These modifications can influence the compound's lipophilicity, steric profile, and interaction with biological targets.
A common synthetic route to such analogues would likely begin with a suitable 1-indanone (B140024) precursor. For instance, the synthesis of indan-1-carboxylic acid analogues can be achieved through the cyclization of phenyl succinic acid derivatives. An improved method involves the reduction of the corresponding indanon-1-carboxylic acid using triethylsilane in trifluoroacetic acid.
The synthesis of indan-1-propionic and indan-1-butyric acid analogues can be approached through several established organic reactions. One plausible pathway involves the Friedel-Crafts acylation of an appropriately substituted benzene (B151609) derivative, followed by cyclization and subsequent chain extension reactions. For example, a substituted benzene could be acylated with succinic anhydride (B1165640) to introduce a four-carbon chain, which after reduction and cyclization would yield an indanone with a carboxylic acid group. This could then be further modified.
A hypothetical reaction scheme for the synthesis of these analogues is presented below:
| Analogue | Proposed Synthetic Precursor | Key Reaction Step | Illustrative Reactants |
| Indan-1-carboxylic acid | Substituted Phenyl Succinic Acid | Intramolecular Friedel-Crafts Acylation | Polyphosphoric Acid (PPA) or Anhydrous AlCl₃ |
| Indan-1-propionic acid | Substituted Indan-1-one | Wittig or Horner-Wadsworth-Emmons Reaction followed by reduction | Diethyl (cyanomethyl)phosphonate, followed by hydrogenation |
| Indan-1-butyric acid | Substituted Indan-1-propionic acid | Arndt-Eistert Homologation or similar chain extension methods | Oxalyl chloride, Diazomethane, followed by Wolff rearrangement |
It is important to note that the specific reagents and reaction conditions would need to be optimized for the 2-ethyl-5-substituted indan scaffold to achieve desired yields and purity.
Incorporation of Heterocyclic Moieties
The incorporation of heterocyclic rings into the this compound structure can significantly alter its physicochemical properties and biological activity. Heterocycles can introduce hydrogen bond donors and acceptors, modulate polarity, and provide rigid scaffolds that can orient functional groups in specific spatial arrangements.
A variety of synthetic strategies can be employed to introduce heterocyclic moieties. One common approach is the construction of a heterocyclic ring onto the existing indan framework. For example, a 1,3-dicarbonyl derivative of the indan core could be condensed with hydrazine (B178648) or a substituted hydrazine to form a pyrazole (B372694) ring. Similarly, reaction with hydroxylamine (B1172632) could yield an isoxazole.
Another strategy involves the direct coupling of a pre-formed heterocyclic ring to the indan scaffold, often through transition metal-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig reactions. For this to be feasible, the indanacetic acid derivative would need to be functionalized with a suitable handle, such as a halogen or a boronic acid.
Below is a table outlining potential strategies for incorporating common heterocyclic rings:
| Heterocycle | Synthetic Strategy | Required Indan Functional Group | Illustrative Reagents |
| Pyrazole | Ring formation via condensation | 1,3-Diketone | Hydrazine hydrate |
| Thiazole (B1198619) | Hantzsch thiazole synthesis | α-Haloketone | Thiourea or Thioamide |
| Oxazole | Robinson-Gabriel synthesis | α-Acylaminoketone | Dehydrating agent (e.g., H₂SO₄) |
| Triazole | "Click" chemistry (Huisgen cycloaddition) | Alkyne or Azide | Copper(I) catalyst |
The choice of synthetic route would depend on the desired point of attachment and the stability of the this compound core to the reaction conditions.
Advanced Synthetic Techniques for Library Generation
The efficient exploration of the chemical space around the this compound scaffold necessitates the use of advanced synthetic techniques capable of generating large numbers of diverse analogues.
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of related compounds. By systematically combining a set of building blocks, a vast number of derivatives can be generated in a parallel or mixed fashion. For the this compound core, a combinatorial approach could involve the diversification of the acetic acid side chain, the ethyl group, or substituents on the aromatic ring.
For instance, a library of amides could be generated by coupling a diverse set of amines to the carboxylic acid moiety of this compound using automated parallel synthesis. Similarly, a library of esters could be produced by reacting with a variety of alcohols.
Solid-phase synthesis is a cornerstone of modern medicinal chemistry, particularly for the preparation of peptides and peptide conjugates. In this technique, the growing molecule is covalently attached to an insoluble polymer support, which facilitates the purification process by allowing for the simple filtration and washing away of excess reagents and by-products.
The synthesis of peptide conjugates of α-amino-2-indanacetic acid would involve the attachment of the indanacetic acid moiety to a solid support, followed by the stepwise addition of amino acids to build the peptide chain. The use of protecting groups for the amino acid side chains and the α-amino group of the indanacetic acid would be crucial to ensure the desired connectivity.
The incorporation of these peptide conjugates into cyclodextrin (B1172386) composites can enhance their solubility, stability, and bioavailability. This could be achieved by synthesizing the peptide conjugate first and then forming an inclusion complex with a suitable cyclodextrin, or by covalently attaching the cyclodextrin to the peptide-indanacetic acid conjugate.
Mechanistic Investigations of Synthetic Pathways
A thorough understanding of the reaction mechanisms underlying the synthesis of this compound and its derivatives is essential for optimizing reaction conditions, minimizing side products, and developing novel synthetic routes.
The formation of the indan ring system often proceeds via an intramolecular Friedel-Crafts reaction. The mechanism of this reaction involves the generation of an acylium ion from a carboxylic acid or its derivative, followed by electrophilic attack on the aromatic ring to form a six-membered ring intermediate (a spirocyclic cation), which then rearranges to the five-membered indan ring. The regioselectivity of this cyclization is influenced by the electronic and steric nature of the substituents on the aromatic ring.
Computational modeling and kinetic studies can provide valuable insights into the transition states and intermediates of these reactions, aiding in the prediction of reaction outcomes and the design of more efficient synthetic strategies. For example, density functional theory (DFT) calculations can be used to model the energy profiles of different cyclization pathways, helping to identify the most favorable route.
Pre Clinical Biological Activity and Pharmacological Profiling of 2 Ethyl 5 Indanacetic Acid
In Vitro Assessment of Biological Activities
Cellular Assays for Pharmacological Activity
No studies detailing the effects of 2-Ethyl-5-indanacetic acid in cellular assays were identified.
Enzyme Inhibition and Activation Studies
No data is available concerning the inhibitory or activation effects of this compound on any enzymes.
Modulation of Specific Cell Signaling Pathways
There is no information on whether this compound modulates any specific cell signaling pathways.
Investigation of Metabolic Processes at the Cellular Level
The impact of this compound on cellular metabolic processes has not been reported in the scientific literature.
Receptor Binding and Ligand Interaction Studies
No receptor binding or ligand interaction studies for this compound have been published.
In Vivo Efficacy Evaluations in Animal Models
No in vivo studies in animal models have been reported for this compound to evaluate its efficacy for any therapeutic indication.
Assessment of Analgesic Potential in Rodent Models
No studies were found that specifically investigated the analgesic potential of this compound in rodent models. Consequently, there is no data available on its efficacy in standard pain models such as the hot plate test, tail-flick test, or acetic acid-induced writhing test.
Characterization of Anti-inflammatory Responses in Animal Systems
There is no available research detailing the anti-inflammatory responses to this compound in animal systems. Studies using models such as carrageenan-induced paw edema or adjuvant-induced arthritis, which are standard for characterizing the anti-inflammatory effects of novel compounds, have not been reported for this specific molecule.
Investigations in Animal Models of Metabolic Disorders (e.g., Type II Diabetes, Obesity, Hyperlipidemia, Atherosclerosis)
No published studies were identified that have investigated the efficacy of this compound in animal models of metabolic disorders. Therefore, its potential effects on conditions like type II diabetes, obesity, hyperlipidemia, or atherosclerosis remain unknown.
Exploration of Pharmacological Mechanisms of Action
Target Identification and Validation in Biological Systems
Specific biological targets of this compound have not been identified or validated in any published research. The mechanism of action of this compound is therefore currently unknown.
Ligand-Target Interaction Dynamics
As no biological targets for this compound have been identified, there is no information available regarding its ligand-target interaction dynamics, such as binding affinity, kinetics, or structural basis of interaction.
Downstream Biological Pathway Analysis
Currently, there is no publicly available scientific literature detailing the downstream biological pathway analysis of this compound. Extensive searches of scholarly databases and scientific publications did not yield any studies investigating the specific molecular pathways modulated by this compound.
Consequently, information regarding its effects on gene expression, protein activity, or specific cellular signaling cascades is not available. Research is required to determine the biological targets and the subsequent downstream effects of this compound to understand its pharmacological profile.
Structure Activity Relationship Sar Studies and Rational Design of 2 Ethyl 5 Indanacetic Acid Analogues
Elucidation of Key Structural Features for Biological Activity
The biological activity of indanacetic acid derivatives is intrinsically linked to their molecular architecture. The core structure consists of a bicyclic indan (B1671822) moiety and a carboxylic acid side chain. Research on various indan derivatives has highlighted several key structural features that are crucial for their pharmacological effects. researchgate.net
The indan ring system itself provides a rigid scaffold that appropriately orients the other functional groups for optimal interaction with biological targets. The position and nature of the acetic acid side chain are critical. For instance, in related anti-inflammatory indan derivatives, the presence of the acidic moiety is often essential for activity, as it can mimic the carboxylic acid of arachidonic acid, allowing it to interact with the active site of cyclooxygenase (COX) enzymes.
Furthermore, substitutions on the indan ring play a significant role in modulating activity. The ethyl group at the 2-position and the substitution pattern at the 5-position of the indan ring in 2-ethyl-5-indanacetic acid are expected to influence its lipophilicity and steric interactions with its target protein.
Impact of Functional Group Variations on Potency and Selectivity
Systematic modifications of the functional groups on the this compound scaffold can lead to significant changes in potency and selectivity. These variations allow for the fine-tuning of the compound's pharmacological profile.
The Acetic Acid Side Chain:
Esterification or Amidation: Conversion of the carboxylic acid to an ester or an amide can produce prodrugs, which may enhance oral bioavailability. These prodrugs are then hydrolyzed in vivo to release the active carboxylic acid.
Chain Length: Altering the length of the alkyl chain of the acetic acid moiety can impact how the molecule fits into the binding pocket of its target.
Substituents on the Indan Ring:
Ethyl Group at Position 2: Modification of the ethyl group to other alkyl or functional groups can influence the compound's interaction with hydrophobic pockets in the target protein.
The following table summarizes the expected impact of various functional group modifications on the activity of indanacetic acid analogues, based on general principles of medicinal chemistry and SAR studies of related compounds.
| Modification Site | Functional Group Variation | Expected Impact on Potency/Selectivity |
| Acetic Acid Moiety | Esterification | Prodrug formation, potentially increased bioavailability |
| Acetic Acid Moiety | Amidation | Prodrug formation, altered solubility and binding |
| Acetic Acid Moiety | Increased Chain Length | May enhance or decrease binding affinity depending on target |
| Indan Ring (Position 2) | Variation of Alkyl Group | Modulates lipophilicity and steric interactions |
| Indan Ring (Position 5) | Electron-withdrawing groups | Alters electronic properties, may enhance binding |
| Indan Ring (Position 5) | Electron-donating groups | Alters electronic properties, may influence selectivity |
Stereochemical Influences on Pharmacological Profile
Chirality plays a crucial role in the pharmacological activity of many drugs, as biological systems are inherently chiral. nih.gov For this compound, the carbon atom at the 2-position of the indan ring is a chiral center, meaning the compound can exist as two enantiomers (R and S). These enantiomers can exhibit different pharmacological and pharmacokinetic properties. nih.gov
The differential activity of enantiomers arises from their distinct three-dimensional arrangements, which can lead to different binding affinities and orientations at the active site of a chiral biological target, such as a receptor or an enzyme. nih.gov One enantiomer may fit perfectly into the binding site, leading to a potent biological response, while the other may bind weakly or not at all. In some cases, one enantiomer may be responsible for the therapeutic effect, while the other could be inactive or even contribute to adverse effects. researchgate.net
Therefore, the stereoselective synthesis and pharmacological evaluation of the individual enantiomers of this compound are critical steps in its development as a therapeutic agent. This allows for the identification of the more active and safer enantiomer (the eutomer), leading to a potentially improved therapeutic index. nih.gov
Computational Approaches to SAR Analysis
Computational chemistry provides powerful tools for understanding and predicting the SAR of drug candidates, thereby accelerating the drug design process.
QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound analogues, a QSAR model could be developed by correlating various physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters) with their measured biological activities.
A typical QSAR study involves:
Data Set Preparation: A series of indanacetic acid analogues with known biological activities is selected.
Descriptor Calculation: A variety of molecular descriptors are calculated for each analogue.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a predictive model.
Model Validation: The predictive power of the QSAR model is rigorously tested.
A validated QSAR model can then be used to predict the activity of novel, unsynthesized analogues, helping to prioritize which compounds to synthesize and test. researchgate.net
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. biointerfaceresearch.com If the biological target of this compound is known, molecular docking can be used to:
Visualize the binding mode of the compound within the active site of the target.
Identify key amino acid residues involved in the interaction.
Predict the binding affinity of different analogues.
Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. researchgate.net MD simulations provide insights into the stability of the binding and can help to refine the understanding of the interactions at an atomic level. researchgate.net
A pharmacophore is an abstract description of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. nih.gov A pharmacophore model for this compound analogues would define the spatial arrangement of key features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings that are crucial for binding to the target.
Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that possess the desired features. This process, known as virtual screening, can rapidly identify potential new lead compounds with diverse chemical scaffolds. nih.gov
Information regarding the metabolic fate and biotransformation of this compound is not publicly available.
Following a comprehensive search for scientific literature and data, no information was found regarding the metabolic fate and biotransformation of the chemical compound this compound in pre-clinical models.
Searches for in vitro metabolic stability, hepatic microsomal stability, hepatocyte incubation studies, assessment in S9 fractions, extrahepatic metabolism, and metabolite profiling for this compound did not yield any specific results. The scientific and regulatory literature accessible through public databases does not appear to contain studies detailing the biotransformation pathways or metabolic clearance of this particular compound.
Therefore, the requested article, structured around the metabolic fate and biotransformation of this compound, cannot be generated at this time due to the absence of available data.
Metabolic Fate and Biotransformation of 2 Ethyl 5 Indanacetic Acid in Pre Clinical Models
Identification and Characterization of Metabolites
Identification of Primary and Secondary Metabolites
The biotransformation of 2-Ethyl-5-indanacetic acid is expected to proceed through Phase I (functionalization) and Phase II (conjugation) reactions, leading to the formation of various primary and secondary metabolites. While direct studies on this compound are limited, the metabolic pathways can be inferred from structurally similar compounds.
Primary metabolites are typically formed through oxidation, reduction, or hydrolysis. For this compound, oxidative reactions are anticipated to be the major route of primary metabolism. This would involve hydroxylation of the indan (B1671822) ring system and the ethyl side chain. The resulting hydroxylated metabolites are considered primary metabolites.
Secondary metabolites are formed by the further metabolism of primary metabolites. These transformations often involve additional oxidative reactions or conjugation. For instance, a primary hydroxylated metabolite can undergo further oxidation to form a carboxylic acid or a ketone.
Table 1: Potential Primary and Secondary Metabolites of this compound
| Metabolite Type | Potential Metabolite | Metabolic Reaction |
| Primary | Hydroxy-2-ethyl-5-indanacetic acid | Hydroxylation of the indan ring |
| Primary | 1-Hydroxyethyl-5-indanacetic acid | Hydroxylation of the ethyl side chain |
| Secondary | Dihydroxy-2-ethyl-5-indanacetic acid | Further hydroxylation of a primary metabolite |
| Secondary | Carboxy-2-ethyl-5-indanacetic acid | Oxidation of a primary alcohol metabolite |
Investigation of Conjugative Metabolic Pathways (e.g., Glucuronidation)
Conjugation reactions represent a key Phase II metabolic pathway, enhancing the water solubility of xenobiotics and facilitating their excretion. Glucuronidation, the most common conjugation reaction, involves the attachment of glucuronic acid to the parent compound or its metabolites. researchgate.net
For this compound, the carboxylic acid group is a prime site for the formation of an acyl glucuronide. Additionally, any hydroxylated metabolites formed during Phase I metabolism can undergo glucuronidation to form ether glucuronides. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). researchgate.net The formation of these glucuronide conjugates significantly increases the polarity of the molecule, thereby promoting its elimination from the body via urine or bile. researchgate.net
Enzyme Phenotyping and Reaction Contribution Analysis
Identifying the specific enzymes responsible for the metabolism of a compound is essential for understanding its drug-drug interaction potential and inter-individual variability in metabolism.
Determination of Cytochrome P450 (CYP) Isoform Involvement
The Cytochrome P450 (CYP) superfamily of enzymes is a major player in the Phase I metabolism of a vast array of drugs and other xenobiotics. These enzymes are primarily responsible for catalyzing oxidative reactions. The specific CYP isoforms involved in the metabolism of this compound would likely include members of the CYP1, CYP2, and CYP3 families, which are known to metabolize a wide range of substrates.
Determining the contribution of individual CYP isoforms is typically achieved through in vitro studies using human liver microsomes and recombinant CYP enzymes. Such studies would elucidate which specific isoforms, for example, CYP3A4, CYP2C9, or CYP2D6, are the primary drivers of the oxidative metabolism of this compound.
Table 2: Potential Cytochrome P450 Isoforms Involved in the Metabolism of this compound
| CYP Isoform | Potential Role |
| CYP3A4 | Major contributor to oxidative metabolism of many drugs |
| CYP2C9 | Involved in the metabolism of numerous acidic drugs |
| CYP2C19 | Contributes to the metabolism of a variety of substrates |
| CYP1A2 | Can be involved in the oxidation of aromatic compounds |
Characterization of Non-CYP Enzyme Contributions
While CYPs are central to Phase I metabolism, other enzyme systems can also contribute. For this compound, enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases could be involved in the metabolism of hydroxylated intermediates formed by CYPs.
In Phase II metabolism, UDP-glucuronosyltransferases (UGTs) are the key non-CYP enzymes responsible for glucuronidation. Different UGT isoforms exhibit substrate specificity, and identifying the specific UGTs involved in the conjugation of this compound and its metabolites would be a critical component of its metabolic profiling.
Cross-Species Comparative Metabolism in Pre-clinical Models
Significant differences can exist in drug metabolism across different animal species. Therefore, a comparative analysis of the metabolic profiles of this compound in various pre-clinical models (e.g., rats, mice, dogs, and non-human primates) is essential for extrapolating the findings to humans.
Qualitative and Quantitative Comparison of Metabolite Profiles
Studies on the structurally related compound, 2-ethyl-2,3-dihydro-5-benzofuranacetic acid (furofenac), have revealed species-dependent metabolic pathways. In rats, the primary metabolites were hydroxylated derivatives, whereas in dogs and humans, conjugation products were the main identified compounds. nih.gov This suggests that similar species differences could be anticipated for this compound.
A qualitative comparison would involve identifying the types of metabolites formed in each species. For instance, one species might predominantly produce hydroxylated metabolites, while another may favor glucuronidation of the parent compound.
A quantitative comparison would focus on the relative abundance of these metabolites. This can reveal differences in the activity of specific metabolic pathways between species. Such data is critical for selecting the most appropriate animal model for predicting human metabolism and for understanding potential species-specific toxicity.
Table 3: Illustrative Cross-Species Comparison of Potential Metabolic Pathways for this compound
| Metabolic Pathway | Rat | Dog | Non-Human Primate |
| Hydroxylation | Major | Minor | Moderate |
| Glucuronidation (Parent) | Minor | Major | Major |
| Glucuronidation (Metabolites) | Moderate | Moderate | Moderate |
In Vitro-In Vivo Extrapolation (IVIVE) Models for Predicting Metabolic Clearance
In the preclinical assessment of novel chemical entities such as this compound, predicting human pharmacokinetic parameters is a critical step. In Vitro-In Vivo Extrapolation (IVIVE) models serve as a foundational methodology to forecast the metabolic clearance of a compound in humans, primarily by leveraging data from in vitro experiments. This predictive process is instrumental in early-stage drug development for lead optimization and for anticipating the compound's behavior in clinical settings.
The fundamental principle of IVIVE involves quantifying the intrinsic clearance (CLint) of a compound in in vitro systems, such as human liver microsomes or hepatocytes, and then scaling this value to predict the in vivo intrinsic clearance for the entire liver. This scaled value is subsequently integrated into physiological models of hepatic disposition to estimate the hepatic clearance (CLH), taking into account physiological factors like hepatic blood flow (QH) and plasma protein binding.
Methodology of IVIVE for Metabolic Clearance
The process of predicting hepatic clearance through IVIVE can be broken down into several key steps:
In Vitro Intrinsic Clearance (CLint, in vitro) Determination: The initial step involves incubating the compound of interest, such as this compound, with human-derived subcellular fractions (e.g., liver microsomes, S9 fractions, or cytosol) or intact cells (e.g., hepatocytes). The rate of disappearance of the parent compound or the rate of formation of a metabolite is measured over time to calculate the intrinsic clearance. For compounds undergoing multiple metabolic pathways, it is crucial to assess the contribution of each pathway, including cytochrome P450 (CYP), UDP-glucuronosyltransferases (UGT), and sulfotransferases (SULT).
Scaling to In Vivo Intrinsic Clearance (CLint, in vivo): The in vitro intrinsic clearance is then scaled up to a value representative of the entire liver. This scaling process utilizes physiological scaling factors, such as the amount of microsomal protein per gram of liver and the total liver weight.
Modeling Hepatic Clearance (CLH): The in vivo intrinsic clearance is then used in a model of hepatic disposition to predict hepatic clearance. The well-stirred model is commonly employed, where hepatic clearance is a function of hepatic blood flow, the unbound fraction of the drug in plasma, and the intrinsic clearance.
Challenges and Considerations in IVIVE
While IVIVE is a powerful tool, its accuracy can be influenced by several factors, leading to underprediction or overprediction of clearance. Common challenges include:
Complexity of Metabolic Pathways: For compounds metabolized by multiple enzymes and pathways, accurately capturing the contribution of each is essential for a reliable clearance prediction. Neglecting minor pathways can lead to significant underestimation of the total clearance.
Extrahepatic Metabolism: IVIVE models often focus on hepatic clearance, which is the primary site of metabolism for many drugs. However, for some compounds, metabolism in other tissues, such as the intestine, can be significant and must be accounted for to improve the accuracy of oral clearance predictions.
Transporter-Enzyme Interplay: The interplay between drug transporters and metabolic enzymes can significantly impact intracellular drug concentrations, thereby affecting the rate of metabolism. Standard IVIVE models may not fully capture these complex interactions.
In Vitro System Limitations: The in vitro systems may not perfectly replicate the physiological environment of the liver, potentially leading to discrepancies between in vitro and in vivo results.
To illustrate the application of IVIVE in a preclinical setting for a hypothetical compound like this compound, the following tables present sample data that would be generated and analyzed.
Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Time (minutes) | Concentration of this compound (µM) | Percent Remaining |
| 0 | 1.00 | 100 |
| 5 | 0.85 | 85 |
| 15 | 0.65 | 65 |
| 30 | 0.42 | 42 |
| 60 | 0.18 | 18 |
This table presents hypothetical data demonstrating the metabolic degradation of this compound over time when incubated with human liver microsomes. The rate of disappearance is used to calculate the in vitro intrinsic clearance.
Table 2: Predicted In Vivo Hepatic Clearance of this compound using IVIVE
| Parameter | Value |
| In Vitro Intrinsic Clearance (CLint, in vitro) | 15.2 µL/min/mg protein |
| Microsomal Protein per Gram of Liver | 45 mg/g |
| Liver Weight (average human) | 1500 g |
| Scaled In Vivo Intrinsic Clearance (CLint, in vivo) | 1026 L/h |
| Hepatic Blood Flow (QH) | 90 L/h |
| Fraction Unbound in Plasma (fu) | 0.05 |
| Predicted Hepatic Clearance (CLH) | 43.5 L/h |
This table provides an illustrative example of the calculation of hepatic clearance for this compound using the well-stirred model. The predicted clearance value is a key parameter for forecasting the compound's pharmacokinetic profile in humans.
The continuous refinement of IVIVE methodologies, including the development of more sophisticated models that incorporate transporter effects and extrahepatic metabolism, is an active area of research. These advancements aim to improve the predictive accuracy of these models and enhance their utility in modern drug discovery and development.
Advanced Analytical Methodologies for the Research of 2 Ethyl 5 Indanacetic Acid
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for the separation of 2-Ethyl-5-indanacetic acid from complex mixtures, such as biological samples or reaction media. The choice of technique depends on the specific analytical goal, including the required resolution, sensitivity, and the nature of the sample.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. A reversed-phase HPLC method is typically suitable for this class of compounds.
Methodology: A standard HPLC system equipped with a C18 column is often the primary choice for the separation of aromatic acetic acids. sielc.com The mobile phase generally consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). jchr.orgresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to achieve optimal separation of the parent compound from its impurities or metabolites. jchr.org Detection is commonly performed using a UV detector, with the wavelength set to the absorbance maximum of the indane chromophore. sielc.com
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures. For the analysis of this compound, UPLC can provide sharper peaks and shorter run times, which is particularly beneficial for high-throughput screening or complex mixture analysis.
Methodology: Similar to HPLC, a reversed-phase UPLC method with a C18 or similar stationary phase is appropriate. The mobile phases are also comparable, but the flow rates are generally lower, and the gradients can be much faster. The enhanced resolution of UPLC is particularly useful for separating closely related isomers or degradation products.
Gas Chromatography (GC) for Volatile Metabolite Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. patsnap.com While this compound itself is not sufficiently volatile for direct GC analysis, its volatile metabolites or derivatives can be effectively analyzed using this method. Derivatization is a common strategy to increase the volatility and thermal stability of carboxylic acids for GC analysis. researchgate.net
Methodology: Prior to GC analysis, this compound and its metabolites can be derivatized, for example, through esterification (e.g., with methanol to form the methyl ester) or silylation (e.g., with BSTFA or MSTFA). researchgate.netnih.gov The derivatized sample is then injected into the GC, where separation occurs on a capillary column, typically with a non-polar or medium-polarity stationary phase. A Flame Ionization Detector (FID) is a common detector for quantitative analysis due to its wide linear range. creative-proteomics.com
Mass Spectrometry for Identification and Quantification
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound and its metabolites. When coupled with a chromatographic separation technique, it provides a highly specific and sensitive analytical platform.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the selective and sensitive quantification of compounds in complex biological matrices such as plasma, urine, or tissue homogenates. ekb.egmdpi.com The coupling of HPLC or UPLC with a tandem mass spectrometer allows for the separation of the analyte from the matrix, followed by its highly specific detection.
Methodology: Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which ionizes the this compound molecule. In the tandem mass spectrometer, the precursor ion (the ionized parent molecule) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) mode provides exceptional selectivity and sensitivity. nih.gov
Table 2: Hypothetical LC-MS/MS (B15284909) Parameters for this compound Quantification
| Parameter | Value |
|---|---|
| Ionization Mode | Negative ESI |
| Precursor Ion (m/z) | [M-H]⁻ |
| Product Ion 1 (m/z) | Fragment of the indane ring |
| Product Ion 2 (m/z) | Fragment from the acetic acid side chain |
| Collision Energy | Optimized for fragmentation |
| Dwell Time | 100 ms |
Gas Chromatography-Mass Spectrometry (GC-MS) for Targeted Compound Detection
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of mass spectrometry, making it a robust technique for the identification and quantification of volatile and semi-volatile compounds. nih.govmdpi.com For the analysis of this compound, derivatization is necessary, as discussed in the GC section.
Methodology: After separation on the GC column, the derivatized analytes enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for confident identification by comparison to spectral libraries. acs.orgusherbrooke.ca For quantitative analysis, selected ion monitoring (SIM) can be used, where the instrument is set to detect only specific fragment ions of the target analyte, thereby increasing sensitivity and selectivity. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification of this compound. Unlike nominal mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) of an ion with extremely high precision, typically to four or five decimal places. nih.govmdpi.com This level of accuracy allows for the determination of a compound's elemental formula from its exact mass. uci.edursc.orgcreative-proteomics.com
For this compound, with a molecular formula of C₁₃H₁₆O₂, the theoretical monoisotopic mass can be calculated with high precision. An experimentally determined mass that falls within a narrow tolerance window (typically < 5 ppm) of this theoretical value provides strong evidence for the compound's elemental composition, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). uci.eduuci.edu This capability is fundamental in synthetic chemistry for confirming the identity of the target product and in metabolic studies for identifying unknown metabolites. mdpi.com
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆O₂ |
| Theoretical Monoisotopic Mass (Calculated) | 204.11503 u |
| Typical Experimental HRMS Result (m/z of [M+H]⁺) | 205.12231 u |
| Typical Mass Accuracy | < 5 ppm |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.
One-dimensional (1D) NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are used to confirm the core structure of the molecule.
¹H-NMR Spectroscopy: The ¹H-NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons, the protons on the indane ring, the ethyl group, and the acetic acid moiety. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal are key to the initial structural assignment. oregonstate.edu
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the number of unique carbon atoms in the molecule. compoundchem.com The chemical shifts of the carbon signals indicate their environment, such as aromatic, aliphatic, or carbonyl carbons. oregonstate.eduwisc.edu For this compound, characteristic signals would be observed for the carboxylic acid carbon, the aromatic carbons, and the aliphatic carbons of the indane ring and the ethyl side chain.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | 1H |
| Aromatic (-ArH) | ~7.0 - 7.2 | Multiplet | 3H |
| Acetic Acid (-CH₂COOH) | ~3.6 | Singlet | 2H |
| Indane Ring (-CH₂-) | ~2.8 - 3.0 | Multiplet | 4H |
| Ethyl Group (-CH-) | ~2.5 | Multiplet | 1H |
| Ethyl Group (-CH₂) | ~1.6 | Multiplet | 2H |
| Ethyl Group (-CH₃) | ~0.9 | Triplet | 3H |
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic Acid (-COOH) | 170 - 180 |
| Aromatic (quaternary) | 140 - 145 |
| Aromatic (-CH=) | 120 - 130 |
| Acetic Acid (-CH₂COOH) | ~40 |
| Indane Ring (-CH-) | ~45 |
| Indane Ring (-CH₂-) | ~30 - 35 |
| Ethyl Group (-CH₂) | ~28 |
| Ethyl Group (-CH₃) | ~12 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecular structure. youtube.com
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edulibretexts.org An HSQC spectrum would definitively link each proton signal in the ¹H-NMR spectrum of this compound to its corresponding carbon in the ¹³C-NMR spectrum, confirming, for example, which protons belong to the ethyl group versus the indane ring. libretexts.org
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). columbia.edulibretexts.org This is particularly powerful for piecing together different parts of the molecule and identifying quaternary (non-protonated) carbons. acdlabs.com For instance, an HMBC spectrum would show a correlation from the protons of the -CH₂COOH group to the aromatic ring, confirming the attachment point of the acetic acid side chain. It would also show correlations from the ethyl group protons to carbons within the indane ring, confirming its position. youtube.comacdlabs.com
| Protons (¹H) | Correlated Carbons (¹³C) | Information Gained |
|---|---|---|
| -CH₂COOH | Aromatic C-5, Carboxylic C=O | Confirms attachment of acetic acid group to the aromatic ring. |
| Ethyl -CH- | Indane C-1, C-3; Aromatic C-4, C-7a | Confirms ethyl group position at C-2 of the indane ring. |
| Aromatic Protons | Adjacent aromatic and benzylic carbons | Confirms substitution pattern on the aromatic ring. |
Spectroscopic Methods for Quantitative Analysis
While NMR and MS are primarily used for structural identification, other spectroscopic methods are often employed for quantitative analysis. Ultraviolet-Visible (UV-Vis) spectroscopy is a common and straightforward method for quantifying compounds that contain a chromophore.
The indane ring system in this compound contains an aromatic chromophore that absorbs UV light at a specific wavelength (λmax). According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By preparing a series of standard solutions of known concentrations and measuring their absorbance, a calibration curve can be constructed. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from this curve. While carboxylic acids themselves have a weak absorption around 210 nm, the conjugated aromatic system allows for more practical measurements at higher wavelengths. libretexts.orgntu.edu.sg
| Concentration (µg/mL) | Absorbance at λmax |
|---|---|
| 2.0 | 0.112 |
| 4.0 | 0.225 |
| 6.0 | 0.338 |
| 8.0 | 0.450 |
| 10.0 | 0.562 |
Application of Radiolabeling in Metabolic and Distribution Studies
Radiolabeling is the definitive method for conducting absorption, distribution, metabolism, and excretion (ADME) studies. researchgate.netresearchgate.net By incorporating a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), into the structure of this compound, the molecule can be traced in a biological system. bohrium.com
The choice of labeling position is critical. The label must be placed in a metabolically stable part of the molecule to ensure that the radioactivity continues to track the parent compound and its metabolites throughout the study. researchgate.net For this compound, ¹⁴C could be incorporated into the carboxylic acid group, the methylene (B1212753) of the acetic acid side chain, or within the aromatic ring.
Once the radiolabeled compound is administered, its journey through the body can be monitored by measuring radioactivity in various biological samples (e.g., blood, urine, feces, and tissues) over time. nih.gov This allows for a complete "mass balance" study, determining the extent of absorption and the routes and rates of excretion. researchgate.net Furthermore, analysis of radioactive components in excreta and plasma using techniques like radio-HPLC coupled with mass spectrometry enables the comprehensive identification and quantification of all metabolites. researchgate.net Such studies are indispensable for understanding the pharmacokinetic profile of a compound. bohrium.comnih.gov
| Labeling Position | Primary Utility | Consideration |
|---|---|---|
| Carboxyl Carbon (-¹⁴COOH) | Tracks the intact acid and its conjugation metabolites. | Label may be lost if decarboxylation is a metabolic pathway. |
| Methylene Carbon (-¹⁴CH₂COOH) | Generally stable; tracks the entire acetic acid side chain. | A robust position for tracking most metabolic transformations. |
| Aromatic Ring (e.g., C-6) | Highly stable position; tracks the core indane structure. | More complex synthesis but ensures the label is not easily lost. |
Future Perspectives and Emerging Research Directions for 2 Ethyl 5 Indanacetic Acid
Exploration of Broader Therapeutic Applications Beyond Current Indications
The primary therapeutic application of compounds structurally related to 2-Ethyl-5-indanacetic acid, such as indan (B1671822) acid derivatives, has traditionally been in the management of pain and inflammation. core.ac.ukresearchgate.net However, the broader family of NSAIDs is being investigated for novel applications, suggesting potential new avenues for this compound. nih.gov
Future research could focus on repurposing this compound for conditions where inflammation is a key pathological component. This includes neurodegenerative diseases like Alzheimer's and Parkinson's, where dual-acting NSAIDs that inhibit both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) have shown neuroprotective potential. nih.gov Additionally, the role of NSAIDs in cancer prevention and treatment is an active area of research that could be extended to indanacetic acid derivatives. yale.edu
Moreover, the synthesis of various indan derivatives has been explored for a range of pharmacological activities beyond anti-inflammatory effects, including hypoglycemic and antilipidemic properties. researchgate.net This suggests that modifications to the this compound structure could yield compounds with therapeutic potential in metabolic disorders.
Table 1: Potential Broader Therapeutic Applications for Indanacetic Acid Derivatives
| Therapeutic Area | Rationale | Potential Research Focus |
| Neurodegenerative Diseases | Anti-inflammatory and neuroprotective effects of related NSAIDs. nih.gov | Investigation of this compound's impact on neuroinflammation and neuronal survival. |
| Oncology | Known links between inflammation and carcinogenesis; some NSAIDs show chemopreventive effects. yale.edu | Screening for anti-proliferative or pro-apoptotic activity in cancer cell lines. |
| Metabolic Disorders | Hypoglycemic and antilipidemic activities observed in other indan derivatives. researchgate.net | Synthesis and evaluation of this compound analogs for effects on glucose and lipid metabolism. |
| Cardiovascular Disease | Some NSAIDs have effects on platelet aggregation and cardiovascular health. mdpi.com | Exploring the impact of this compound on cardiovascular parameters. |
Development of Advanced Delivery Systems and Formulation Strategies
A significant challenge with traditional NSAIDs is the risk of gastrointestinal side effects. researchgate.net Advanced drug delivery systems offer a promising approach to mitigate these issues and enhance the therapeutic efficacy of compounds like this compound.
Future formulation strategies could involve the development of colon-specific delivery systems. These systems are designed to bypass the stomach and small intestine, releasing the drug directly in the colon. This is particularly relevant for treating inflammatory conditions of the colon, such as ulcerative colitis. nih.gov Technologies for colon-targeted delivery include pH-sensitive polymers that dissolve at the higher pH of the colon and systems that are degraded by bacterial enzymes present in the colonic microenvironment. nih.govnih.gov
Nanoparticle-based delivery systems also represent a promising frontier. Encapsulating this compound in nanoparticles, such as those made from biodegradable polymers like hyaluronic acid, could improve its solubility, stability, and bioavailability. mdpi.com Furthermore, the surface of these nanoparticles can be modified with targeting ligands to direct the drug to specific sites of inflammation, thereby increasing its efficacy and reducing systemic side effects. researchgate.net
Table 2: Advanced Delivery Strategies for Acetic Acid Derivatives
| Delivery System | Mechanism of Action | Potential Advantages for this compound |
| pH-Sensitive Polymers | The polymer coating remains intact in the acidic environment of the stomach and dissolves in the more alkaline pH of the lower gastrointestinal tract. nih.gov | Reduced gastric irritation and targeted release in the intestines or colon. |
| Azo-Containing Polymers | Azo bonds are cleaved by azoreductase enzymes produced by colonic bacteria, leading to drug release. nih.govresearchgate.net | Highly specific drug delivery to the colon for treating localized inflammation. |
| Nanoparticle Encapsulation | The drug is encapsulated within a nanoscale carrier, which can be designed for controlled release and targeted delivery. mdpi.comresearchgate.net | Improved solubility, enhanced bioavailability, and potential for targeted therapy to inflamed tissues. |
Integration with Systems Biology and Omics Technologies for Comprehensive Understanding
Systems biology, which integrates various "omics" data (genomics, proteomics, metabolomics), offers a powerful approach to understanding the complex biological effects of drugs. researchgate.netnih.gov For a compound like this compound, these technologies can provide a holistic view of its mechanism of action, identify potential new therapeutic targets, and predict adverse reactions.
By applying transcriptomics (the study of the complete set of RNA transcripts), researchers could analyze how this compound alters gene expression in different cell types. This could reveal novel pathways affected by the drug beyond the well-known cyclooxygenase inhibition. nih.gov Metabolomics, the study of the complete set of small-molecule metabolites, could identify changes in metabolic pathways in response to the drug, potentially uncovering biomarkers for its efficacy or toxicity.
Furthermore, a systems pharmacology approach can help to build predictive models of how this compound interacts with biological networks. nih.govnih.gov This can aid in the identification of potential drug-drug interactions and patient populations that are most likely to benefit from the treatment. The integration of omics data is becoming increasingly crucial for advancing from a one-drug-one-target paradigm to a more comprehensive understanding of a drug's effects on the entire biological system. frontiersin.org
Interdisciplinary Research Collaborations for Translational Studies
The translation of a chemical compound from a laboratory curiosity to a clinical therapeutic is a complex process that requires collaboration across multiple scientific disciplines. For this compound, future progress will depend on the formation of interdisciplinary research teams.
Chemists will be needed to synthesize novel derivatives of this compound with improved potency and reduced side effects. core.ac.ukresearchgate.net Pharmacologists and biologists will be essential for characterizing the biological activity of these compounds in vitro and in vivo. researchgate.net Formulation scientists will play a crucial role in developing advanced drug delivery systems to optimize the compound's therapeutic performance. marketresearchfuture.com
Furthermore, collaboration with computational biologists and bioinformaticians will be vital for analyzing large datasets generated from omics studies and for building predictive models of the drug's behavior. nih.govfrontiersin.org Finally, partnerships with clinicians will be necessary to design and conduct clinical trials to evaluate the safety and efficacy of this compound in human patients.
Application in Chemical Biology Tools and Probe Development
Beyond its direct therapeutic potential, this compound and its derivatives could serve as valuable tools for chemical biology research. The indan scaffold is a versatile starting point for the synthesis of a wide range of molecules. beilstein-journals.org
Derivatives of this compound could be synthesized with fluorescent tags or other reporter groups to create chemical probes. These probes could be used to visualize the localization of the drug within cells and tissues, helping to elucidate its mechanism of action and identify its molecular targets.
Moreover, by modifying the structure of this compound, it may be possible to create selective inhibitors for specific enzymes or receptors. These selective probes can be powerful tools for dissecting complex biological pathways and for validating new drug targets. The development of such chemical biology tools would not only advance our understanding of the therapeutic potential of this compound but also contribute to the broader field of biomedical research. The indandione structure, a related bicyclic aromatic system, has been utilized in the development of inhibitors for enzymes like acetylcholinesterase, highlighting the potential of the indan framework in creating targeted biological probes. nih.gov
Q & A
Q. What are the validated synthetic routes for 2-ethyl-5-indanacetic acid, and how can researchers optimize yield and purity?
- Methodological Answer: Begin with a retrosynthetic analysis to identify feasible pathways, such as Friedel-Crafts alkylation or cyclization of pre-functionalized indane precursors. For optimization, employ design of experiments (DoE) to test variables (e.g., temperature, catalyst loading) systematically. Characterize intermediates and final products using -NMR, -NMR, and HPLC (≥98% purity threshold). Cross-validate spectral data against literature benchmarks to confirm structural fidelity . For yield improvement, consider solvent polarity effects (e.g., dichloromethane vs. DMF) and inert atmosphere conditions .
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP) of this compound?
- Methodological Answer: Conduct comparative studies using standardized protocols (e.g., shake-flask method for solubility, HPLC for logP). Replicate experiments under identical conditions (pH, temperature) as conflicting sources. Use high-purity solvents and calibrate instruments (e.g., UV-Vis spectrophotometer) to minimize systematic errors. Publish raw data (e.g., titration curves, chromatograms) in supplementary materials to enable peer validation .
Q. What strategies ensure reproducibility in pharmacological assays involving this compound?
- Methodological Answer: Pre-validate assay conditions (e.g., cell line viability, incubation time) using positive/negative controls. Document batch-specific variations in compound purity and solvent residues (via LC-MS). Adhere to ICH guidelines for in vitro studies, including triplicate runs and statistical power analysis (α = 0.05) . Share protocols on repositories like protocols.io to enhance transparency .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in the proposed mechanism of action (MOA) of this compound?
- Methodological Answer: Perform molecular dynamics simulations (e.g., GROMACS) to analyze ligand-receptor binding kinetics. Compare docking scores (AutoDock Vina) across hypothesized targets (e.g., COX-2 vs. PPAR-γ). Validate predictions with mutagenesis studies or isotopic labeling (e.g., -tracking of metabolic pathways). Integrate in silico and in vitro data using Bayesian networks to quantify uncertainty .
Q. What advanced analytical techniques are critical for detecting degradation products of this compound under stressed conditions?
- Methodological Answer: Subject the compound to accelerated stability testing (40°C/75% RH for 6 months). Analyze degradation profiles via UPLC-QTOF-MS with mass defect filtering to identify unknown impurities. Use forced degradation (acid/base hydrolysis, oxidative stress) to simulate real-world conditions. Quantify degradation kinetics using Arrhenius modeling and publish fragmentation patterns for reference .
Q. How should researchers design mixed-method studies to investigate structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer: Combine QSAR modeling (e.g., CoMFA, CoMSIA) with high-throughput screening (HTS) of analogs. Synthesize derivatives with systematic substitutions (e.g., halogenation at position 5) and test bioactivity in parallel assays (e.g., IC in enzyme inhibition). Use principal component analysis (PCA) to correlate electronic/steric parameters with activity. Archive crystallographic data (CCDC) for public access .
Data Management and Validation
Q. What frameworks are recommended for curating and sharing spectral data of this compound?
- Methodological Answer: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles. Deposit -NMR, IR, and HRMS data in domain-specific repositories (e.g., ChemSpider, PubChem). Include metadata such as solvent, instrument model, and processing software (e.g., MestReNova version). Use DOI-linked datasets to facilitate citation tracking .
Q. How can researchers mitigate bias in in vivo toxicity studies of this compound?
- Methodological Answer: Implement blinded scoring for histopathological assessments. Use stratified randomization of animal cohorts by weight/age. Apply OECD Test Guidelines (e.g., TG 420 for acute oral toxicity) and report all adverse events, including non-significant trends. Perform meta-analyses of existing data to identify publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
